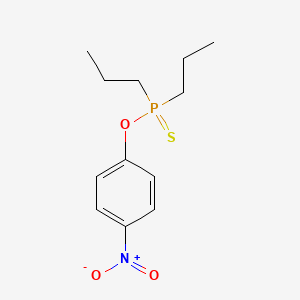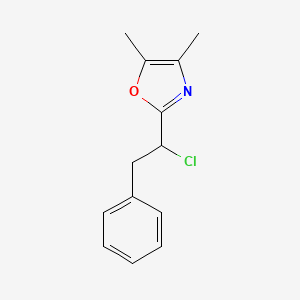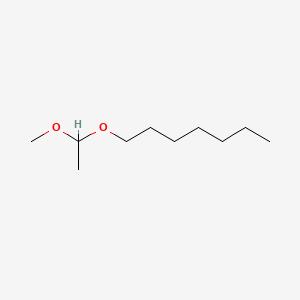
1-(1-Methoxyethoxy)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxyethoxy)heptane is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . It is a colorless liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethoxy)heptane can be synthesized through the reaction of heptane with methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxyethoxy)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
1-(1-Methoxyethoxy)heptane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethoxy)heptane involves its interaction with lipid membranes and hydrophobic environments. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
1-Methoxyheptane: Similar structure but lacks the ethoxy group.
1-(2-Methoxyethoxy)heptane: Contains an additional methylene group in the ethoxy chain.
1-(1-Ethoxyethoxy)heptane: Ethoxy group instead of methoxy.
Uniqueness: 1-(1-Methoxyethoxy)heptane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring amphiphilic compounds .
Properties
Molecular Formula |
C10H22O2 |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(1-methoxyethoxy)heptane |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-7-8-9-12-10(2)11-3/h10H,4-9H2,1-3H3 |
InChI Key |
AIQPZAXWPNDGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


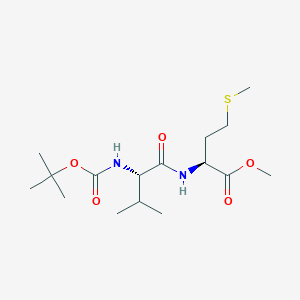
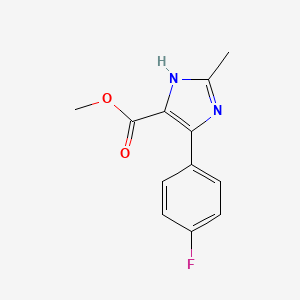
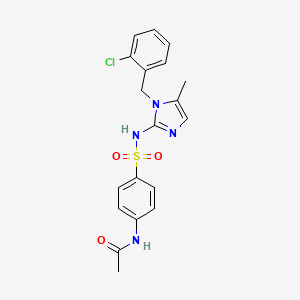
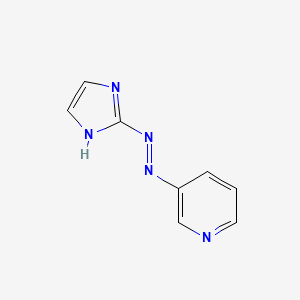
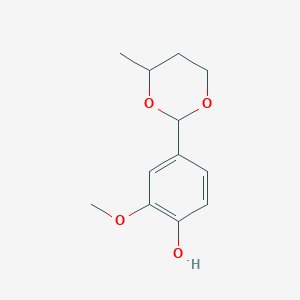
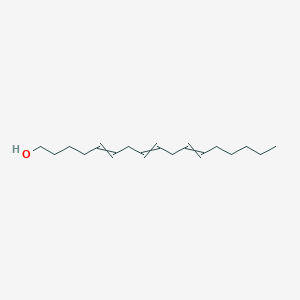

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)

![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
